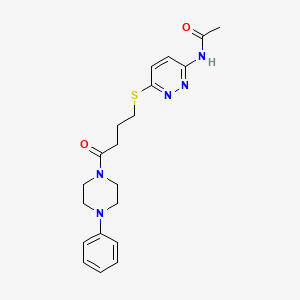

N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide

Description

N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide is a synthetic compound featuring a pyridazine core substituted with a thioether-linked butyl chain terminating in a 4-phenylpiperazine moiety.

Properties

IUPAC Name |

N-[6-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]sulfanylpyridazin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2S/c1-16(26)21-18-9-10-19(23-22-18)28-15-5-8-20(27)25-13-11-24(12-14-25)17-6-3-2-4-7-17/h2-4,6-7,9-10H,5,8,11-15H2,1H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URONCTABCPHGBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a suitable thiol compound.

Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached via a nucleophilic substitution reaction.

Acetylation: The final step involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the phenylpiperazine moiety can be reduced to an alcohol.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent for various diseases due to its unique structural features.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the pyridazine ring can engage in hydrogen bonding and π-π interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

CB-839 (2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide)

- Structural Similarities: Both compounds share a pyridazin-3-yl backbone and an acetamide substituent.

- Functional Differences :

CB-839 is a clinically trialed glutaminase inhibitor used in combination therapies (e.g., with 2-PMPA) to suppress tumor growth in recurrent ovarian cancer. The target compound’s 4-phenylpiperazine group may confer distinct pharmacokinetic properties, such as enhanced blood-brain barrier penetration, though this remains speculative without direct data . - Efficacy: In preclinical studies, CB-839 combined with 2-PMPA demonstrated synergistic suppression of tumor growth compared to monotherapy, highlighting its role in targeting glutamate-dependent pathways .

Pyrrole Alkaloids (N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide and N-[5-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-pentyl]acetamide)

- Structural Contrasts :

These compounds feature a pyrrole core instead of pyridazine, with formyl and hydroxymethyl substitutions. Their acetamide groups are attached to alkyl chains of varying lengths (butyl vs. pentyl), differing from the target compound’s pyridazine-thioether-piperazine architecture. - Biological Activities :

Isolated from Fusarium incarnatum, these pyrrole alkaloids exhibit antitumor, antioxidant, and anti-inflammatory properties. Their mechanism likely involves redox modulation rather than glutaminase inhibition, diverging from the hypothesized pathway of the target compound .

N-[4-(3-methyl-6-oxo-1,6-dihydropyridazin-4-yl)phenyl]acetamide (117903-09-0)

- Structural Overlap: This compound shares the pyridazinone core and acetamide substituent with the target molecule but lacks the thioether and phenylpiperazine groups. The 3-methyl and 6-oxo modifications may reduce metabolic stability compared to the target compound’s piperazine moiety.

- The absence of the phenylpiperazine group likely alters target selectivity .

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Glutaminase Pathway : CB-839’s efficacy in combination therapies underscores the importance of dual-pathway targeting (e.g., glutamate and glutamine metabolism), a strategy that could be adapted for the target compound if it shares similar targets .

- Structural Flexibility: The phenylpiperazine group in the target compound may improve solubility and receptor binding compared to simpler alkyl chains in pyrrole alkaloids or pyridazinone derivatives .

Biological Activity

N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide, identified by CAS number 1105209-78-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug development. This article provides an overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 399.5 g/mol. The compound features a pyridazine ring, a thioether linkage, and a phenylpiperazine moiety that are crucial for its biological activity.

Enzyme Inhibition

Inhibitory activity against enzymes is another critical aspect of this compound's biological profile. Research into related derivatives has shown:

| Derivative | Target Enzyme | Inhibition (%) | Concentration (mmol/L) |

|---|---|---|---|

| β-acetamido ketone derivative | α-glucosidase | 87.3 | 5.39 |

This data indicates that similar compounds can effectively inhibit α-glucosidase, which is relevant for developing antidiabetic agents.

Case Studies and Research Findings

- Antitumor Activity : A study investigated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The results indicated that compounds with a similar backbone to this compound displayed IC50 values ranging from 3 to 30 µM across different cell lines, highlighting their potential as anticancer agents .

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves the inhibition of key cellular pathways associated with growth and survival in cancer cells. For example, some derivatives were found to inhibit Aurora-A kinase activity, which is crucial for mitotic progression .

- Pharmacological Potential : The pharmacological profile of related compounds suggests potential applications in treating conditions beyond cancer, including metabolic disorders due to their enzyme inhibitory activities .

Q & A

Basic: What methodological approaches are recommended for optimizing the multi-step synthesis of this compound?

Answer:

Synthesis optimization requires precise control of reaction parameters:

- Temperature: Maintain 40–60°C during nucleophilic substitution steps to balance reaction rate and byproduct formation .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for thioether bond formation .

- Reagent Ratios: Use a 1.2:1 molar excess of 4-phenylpiperazine to ensure complete alkylation of the butylthio intermediate .

Table 1: Key Reaction Conditions from Literature

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaH, DMF | DMF | 0–5 | 65–70 |

| 2 | H₂O₂ (oxidation) | MeOH | 25 | 85 |

| 3 | 4-phenylpiperazine | DCM | 50 | 78 |

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: ¹H/¹³C NMR resolves piperazine ring protons (δ 2.5–3.5 ppm) and pyridazinone aromatic signals (δ 7.0–8.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 442.18 (theoretical) with <2 ppm error .

- HPLC-PDA: Purity >95% is achievable using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking Studies: Use AutoDock Vina to predict binding affinity to dopamine D₂/D₃ receptors (key targets for piperazine derivatives) .

- DFT Calculations: Optimize ground-state geometries at B3LYP/6-31G* level to assess electronic effects of substituents on the pyridazinone core .

- MD Simulations: Evaluate stability of ligand-receptor complexes over 100 ns to prioritize candidates with low RMSD (<2 Å) .

Basic: What strategies mitigate low yields in the final amidation step?

Answer:

- Activating Agents: Employ HATU or EDCI/HOBt for efficient coupling of the thioacetamide intermediate .

- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product from unreacted starting materials .

- Moisture Control: Conduct reactions under argon to prevent hydrolysis of the activated ester intermediate .

Advanced: How to resolve contradictions in reported enzymatic inhibition data?

Answer:

- Reproducibility Checks: Validate assay conditions (pH 7.4, 37°C) and enzyme sources (e.g., recombinant vs. tissue-extracted COX-2) .

- Orthogonal Assays: Combine fluorometric (e.g., FPCA) and calorimetric (ITC) methods to confirm inhibition constants (Kᵢ) .

- Metabolite Screening: Use LC-MS to rule out off-target effects from degradation products .

Basic: What are the stability considerations for long-term storage?

Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation of the thioether moiety .

- Humidity: Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .

- Solubility: Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles .

Advanced: How can SAR studies improve selectivity for neurological targets?

Answer:

- Substituent Variation: Introduce electron-withdrawing groups (e.g., –CF₃) at the phenylpiperazine ring to enhance blood-brain barrier penetration .

- Bioisosteric Replacement: Replace the pyridazinone core with triazolo-pyridazine to modulate serotonin receptor affinity .

- Pharmacophore Mapping: Overlay crystal structures of D₂/5-HT₂A receptors to identify steric clashes .

Basic: How to troubleshoot unexpected byproducts in the alkylation step?

Answer:

- Reaction Monitoring: Use TLC (silica, EtOAc/hexane 1:1) at 30-minute intervals to detect intermediates .

- Quenching Protocol: Add ice-cold water abruptly to terminate the reaction and precipitate side products .

- Column Chromatography: Employ gradient elution (5→15% MeOH/DCM) to separate mono- and di-alkylated species .

Advanced: What in silico tools predict metabolic pathways and toxicity?

Answer:

- SwissADME: Predict CYP450 isoforms (e.g., CYP3A4) responsible for N-dealkylation of the piperazine ring .

- ProTox-II: Estimate hepatotoxicity (LD₅₀) and prioritize derivatives with low risk scores (<0.5) .

- GLIDE-XP: Screen for hERG channel binding to avoid cardiotoxicity .

Basic: What spectroscopic "red flags" indicate impurities?

Answer:

- ¹H NMR: Multiplets at δ 1.2–1.5 ppm suggest residual aliphatic solvents (e.g., hexane) .

- IR: Broad O–H stretches (~3300 cm⁻¹) indicate water contamination .

- LC-MS: Peaks with m/z +16 or +32 suggest oxidation byproducts .

Advanced: How to validate target engagement in cellular models?

Answer:

- BRET Assays: Quantify dopamine receptor activation using NanoLuc-tagged β-arrestin recruitment .

- Western Blotting: Measure downstream phosphorylation of ERK1/2 (EC₅₀ < 1 µM ideal) .

- CRISPR Knockout: Use D₂ receptor KO cell lines to confirm on-target effects .

Basic: What are the key structural analogs with comparable activity?

Answer:

Table 2: Structurally Related Compounds and Activities

| Compound | Modification | Bioactivity (IC₅₀) | Source |

|---|---|---|---|

| N-(6-((4-(4-Fluorophenyl)piperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide | –F substitution | COX-2: 0.8 µM | |

| N-(6-((4-Benzylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide | Benzyl group | D₂: 12 nM |

Advanced: How to address discrepancies in solubility data across studies?

Answer:

- Standardize Protocols: Use USP <1236> guidelines for equilibrium solubility (shake-flask method, 24 h) .

- Co-solvent Systems: Compare DMSO/PBS vs. cyclodextrin-based formulations for consistency .

- Particle Size Analysis: Laser diffraction (Malvern Mastersizer) ensures uniform micronization .

Basic: What safety precautions are critical during synthesis?

Answer:

- Ventilation: Use fume hoods when handling volatile amines (e.g., piperazine derivatives) .

- PPE: Nitrile gloves and goggles are mandatory due to thiol intermediate toxicity .

- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How can machine learning accelerate reaction optimization?

Answer:

- Dataset Curation: Train models on reaction parameters (e.g., temp, solvent) and yields from 50+ literature examples .

- Bayesian Optimization: Predict optimal conditions for untested reagent combinations .

- Robotic Screening: Implement Opentrons OT-2 for high-throughput experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.